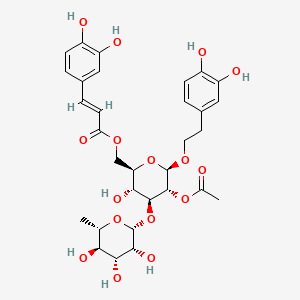
Ethyl 4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoate is an organic compound with the molecular formula C14H19BO4. It is a boronic ester derivative, which is often used in organic synthesis and catalysis. This compound is known for its stability and reactivity, making it a valuable reagent in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl 4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoate can be synthesized through the reaction of benzoic acid derivatives with 5,5-dimethyl-1,3,2-dioxaborinane. The reaction typically involves the use of a dehydrating agent to facilitate the esterification process . The reaction conditions often include refluxing the reactants in an organic solvent such as toluene or dichloromethane.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids.
Reduction: It can be reduced to form alcohol derivatives.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions include boronic acids, alcohols, and substituted esters, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Ethyl 4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoate has a wide range of applications in scientific research:
Biology: The compound can be used to label biomolecules for imaging and diagnostic purposes.
Industry: The compound is used in the production of advanced materials and polymers.
Mécanisme D'action
The mechanism by which Ethyl 4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoate exerts its effects involves the formation of boron-oxygen bonds. These bonds are crucial in various catalytic processes, including the Suzuki-Miyaura cross-coupling reaction. The compound acts as a boron source, facilitating the formation of carbon-carbon bonds through the interaction with palladium catalysts .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylboronic Acid: Another boronic acid derivative used in similar reactions.
Methylboronic Acid: A simpler boronic acid with similar reactivity.
5,5-Dimethyl-2-phenyl-1,3,2-dioxaborinane: A structurally related compound with similar applications.
Uniqueness
Ethyl 4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoate is unique due to its stability and reactivity, making it a versatile reagent in organic synthesis. Its ability to participate in various chemical reactions and its applications in different fields highlight its importance in scientific research .
Propriétés
Formule moléculaire |
C14H19BO4 |
|---|---|
Poids moléculaire |
262.11 g/mol |
Nom IUPAC |
ethyl 4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoate |
InChI |
InChI=1S/C14H19BO4/c1-4-17-13(16)11-5-7-12(8-6-11)15-18-9-14(2,3)10-19-15/h5-8H,4,9-10H2,1-3H3 |
Clé InChI |
CPDLLPFTQXWMPN-UHFFFAOYSA-N |
SMILES canonique |
B1(OCC(CO1)(C)C)C2=CC=C(C=C2)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





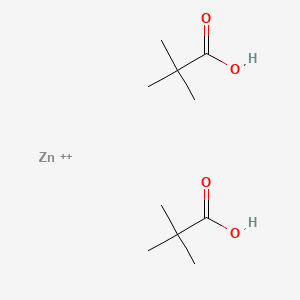


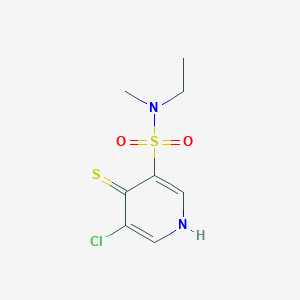
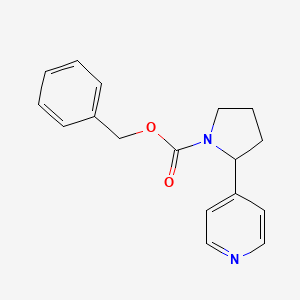

![Bis(2-phenylmethoxycarbonyl-2,6-diazaspiro[3.3]heptan-3-yl) oxalate](/img/structure/B11816033.png)
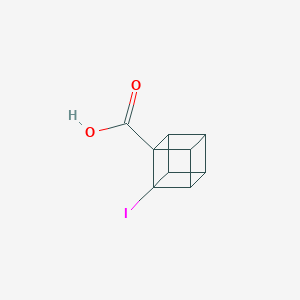
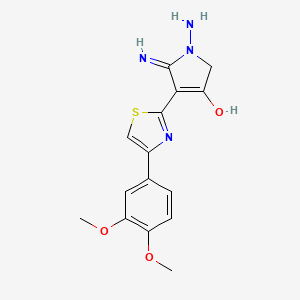
![2-Iodo-6-nitrobenzo[d]thiazole](/img/structure/B11816055.png)
